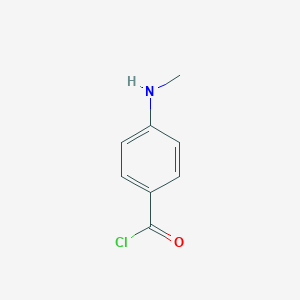

4-(Methylamino)benzoyl chloride

Description

Propriétés

Numéro CAS |

171556-41-5 |

|---|---|

Formule moléculaire |

C8H8ClNO |

Poids moléculaire |

169.61 g/mol |

Nom IUPAC |

4-(methylamino)benzoyl chloride |

InChI |

InChI=1S/C8H8ClNO/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3 |

Clé InChI |

SCTRNXYKIQSBSD-UHFFFAOYSA-N |

SMILES |

CNC1=CC=C(C=C1)C(=O)Cl |

SMILES canonique |

CNC1=CC=C(C=C1)C(=O)Cl |

Synonymes |

Benzoyl chloride, 4-(methylamino)- (9CI) |

Origine du produit |

United States |

Reactivity and Mechanistic Investigations of 4 Methylamino Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The core reactivity of 4-(methylamino)benzoyl chloride lies in nucleophilic acyl substitution. masterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is a good leaving group, to form a more stable acyl compound. masterorganicchemistry.comlibretexts.org The electron-donating nature of the para-methylamino group increases the electron density on the carbonyl carbon, which can influence the reaction rate compared to unsubstituted benzoyl chloride.

Amidation Reactions with Primary, Secondary, and Tertiary Amines

The reaction of 4-(methylamino)benzoyl chloride with amines is a classic example of nucleophilic acyl substitution, leading to the formation of amides. This process, often referred to as benzoylation, is a fundamental transformation in organic synthesis. youtube.com

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the amine to yield the corresponding N-substituted 4-(methylamino)benzamide. youtube.compearson.com These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. nih.govhud.ac.uk

Primary Amines: React readily with 4-(methylamino)benzoyl chloride to form secondary amides. For instance, the reaction with methylamine (B109427) yields N-methyl-4-(methylamino)benzamide. youtube.com

Secondary Amines: Also react efficiently to produce tertiary amides. The reaction with pyrrolidine, for example, would yield (4-(methylamino)phenyl)(pyrrolidin-1-yl)methanone. hud.ac.uk

Tertiary Amines: While tertiary amines can act as nucleophiles, they cannot form stable amides as they lack a proton to be eliminated. Instead, they can form an unstable acylammonium salt. In some cases, tertiary amines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) have been shown to promote acylation reactions, suggesting the formation of a reactive complex with the acyl chloride. organic-chemistry.org

The table below summarizes representative amidation reactions.

| Amine Type | Example Amine | Product |

| Primary | Methylamine | N-methyl-4-(methylamino)benzamide |

| Secondary | Pyrrolidine | (4-(methylamino)phenyl)(pyrrolidin-1-yl)methanone |

| Tertiary | Triethylamine | Acylammonium intermediate (catalyst) |

Esterification Reactions with Alcohols and Phenols

4-(Methylamino)benzoyl chloride undergoes esterification with alcohols and phenols to form the corresponding esters. This reaction also proceeds via a nucleophilic acyl substitution mechanism, where the oxygen atom of the hydroxyl group acts as the nucleophile. libretexts.orglibretexts.org

The reaction with alcohols, such as 2-propanol, results in the formation of isopropyl 4-(methylamino)benzoate (B8343159). libretexts.orglibretexts.org Similarly, phenols react to form phenyl esters. The reaction is often facilitated by a base to scavenge the HCl produced. tsijournals.com Studies have shown that the use of certain amines, like TMEDA, can significantly accelerate the benzoylation of alcohols, even at low temperatures. organic-chemistry.org The chemoselectivity of these reactions is notable, as primary and secondary alcohols are readily acylated, while tertiary alcohols are generally unreactive. organic-chemistry.org

The table below shows examples of esterification reactions.

| Reactant | Catalyst/Conditions | Product |

| 2-Propanol | Base | Isopropyl 4-(methylamino)benzoate libretexts.orglibretexts.org |

| Phenol | Base | Phenyl 4-(methylamino)benzoate |

| Primary/Secondary Alcohols | TMEDA, -78°C | Corresponding benzoates organic-chemistry.org |

Thioester and Thioamide Formation

Analogous to reactions with alcohols and amines, 4-(methylamino)benzoyl chloride can react with thiols and thioamides. The reaction with a thiol (R-SH) would proceed through nucleophilic acyl substitution, with the sulfur atom acting as the nucleophile, to form a thioester, S-alkyl 4-(methylamino)benzothioate. Similarly, reaction with a primary or secondary thioamide could potentially lead to the formation of N-acylthioamides, though these reactions are less commonly documented in readily available literature for this specific substrate. The underlying principle remains the nucleophilic attack at the carbonyl carbon followed by the elimination of the chloride leaving group.

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a classic EAS reaction where an acyl group is introduced onto an aromatic ring. libretexts.orgsapub.org In the context of using 4-(methylamino)benzoyl chloride as the substrate, it would be the target of an electrophile. However, it is more commonly employed as the acylating agent itself in Friedel-Crafts reactions with other aromatic compounds. libretexts.orgchemguide.co.uk For example, the reaction of 4-(methylamino)benzoyl chloride with a sufficiently activated aromatic compound, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), would lead to the formation of a diaryl ketone. The Lewis acid activates the acyl chloride by coordinating to the carbonyl oxygen, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. libretexts.org

Kinetic and Thermodynamic Characterization of Reactions

The study of reaction kinetics provides valuable insights into the mechanism and factors influencing the rate of chemical transformations involving 4-(methylamino)benzoyl chloride.

Determination of Reaction Order and Rate Constants

The aminolysis of benzoyl chlorides has been shown to follow second-order kinetics. lookchem.com The reaction rate is dependent on the concentrations of both the acyl chloride and the amine. The rate constants for these reactions are influenced by the electronic properties of the substituents on both the benzoyl chloride and the amine. For substituted benzoyl chlorides, electron-withdrawing groups on the aromatic ring generally increase the reaction rate by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups, like the methylamino group in 4-(methylamino)benzoyl chloride, are expected to decrease the reaction rate compared to unsubstituted benzoyl chloride due to the donation of electron density to the carbonyl carbon.

For example, a study on the reaction of substituted benzoyl chlorides with methanol (B129727) found that the pseudo-first-order rate constant for p-methylbenzoyl chloride was significantly lower than that for p-nitrobenzoyl chloride, highlighting the impact of electron-donating versus electron-withdrawing groups. chegg.com While specific rate constants for 4-(methylamino)benzoyl chloride were not found, the trend suggests its reactivity would be modulated by the electron-donating character of the methylamino group.

Influence of Solvent Systems and Catalysis on Reaction Rates

The reactivity of acyl chlorides, including 4-(methylamino)benzoyl chloride, is profoundly influenced by the surrounding solvent system. The solvent's properties—such as polarity, nucleophilicity, and ionizing power—can dictate the reaction mechanism and consequently the reaction rate. Reactions of benzoyl chlorides can proceed through a spectrum of mechanisms, ranging from a bimolecular nucleophilic acyl substitution (an addition-elimination pathway, often denoted as SN2-like) to a unimolecular dissociative pathway involving an acylium cation intermediate (SN1-like). rsc.orgresearchgate.netrsc.org

In weakly nucleophilic and highly ionizing solvents, such as fluorinated alcohols (e.g., hexafluoroisopropanol, HFP), the formation of a cationic intermediate is favored. researchgate.net For substituted benzoyl chlorides, studies have shown that a cationic reaction channel becomes dominant in these media. researchgate.net The solvent assists in stabilizing the departing chloride ion and the incipient acylium cation, thereby accelerating the SN1 pathway. Conversely, in more nucleophilic solvents like aqueous ethanol (B145695) or aqueous acetone, the solvent can act as a nucleophile, participating directly in the rate-determining step, which favors the bimolecular pathway. rsc.orgrsc.org The solvolysis of various substituted benzoyl chlorides demonstrates a shift in mechanism depending on the solvent composition. rsc.org For instance, the solvolysis of electron-donating substituted benzoyl chlorides in solvents with high water content often involves significant nucleophilic solvent participation. rsc.org

The choice of solvent is also critical during the synthesis of related benzoyl chloride derivatives to prevent side reactions. For example, in the preparation of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, the use of a solvent like isopropyl acetate (B1210297) is preferred over chlorobenzene (B131634) to avoid the formation of unwanted dimers. google.com

The table below illustrates the general influence of solvent type on the reaction mechanism for benzoyl chloride solvolysis, which provides a model for understanding the behavior of the methylamino-substituted analogue.

Table 1: General Influence of Solvent on Benzoyl Chloride Solvolysis Mechanism

| Solvent Type | Dominant Mechanism | Role of Solvent | Expected Rate Influence |

|---|---|---|---|

| Polar, Protic, Weakly Nucleophilic (e.g., 97% HFP) | SN1-like (dissociative) | Stabilizes acylium cation and leaving group | High rate, sensitive to substituent electronic effects |

| Polar, Protic, Nucleophilic (e.g., 80% Ethanol) | Borderline / SN2-like | Acts as nucleophile and stabilizes ions | Moderate rate, dependent on solvent nucleophilicity |

| Polar, Aprotic (e.g., Acetonitrile) | Slower SN1 or SN2 | Stabilizes ions but does not participate as a proton donor | Varies; can be slow unless a catalyst is used |

| Non-polar, Aprotic (e.g., Toluene) | Very slow without catalyst | Minimal stabilization of charged species | Very low rate; catalysis is essential for practical reaction times |

Application of Linear Free Energy Relationships (e.g., Hammett Equation) to Substituent Effects on Reactivity

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide a powerful quantitative tool for analyzing the effect of substituents on the reactivity of aromatic compounds like 4-(methylamino)benzoyl chloride. escholarship.org The Hammett equation is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant (benzoyl chloride), σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that measures the sensitivity of the reaction to substituent effects. libretexts.org

The substituent constant, σ, quantifies the electronic effect of a substituent. For substituents in the para position, the standard σp value is used. However, for reactions involving the development of a positive charge in direct resonance communication with the substituent, the σ⁺ constant is more appropriate. libretexts.org The methylamino group (-NHCH₃) is a strong electron-donating group through resonance (+R effect), and its effect is best described by a large, negative σ⁺ value.

The reaction constant, ρ, provides insight into the reaction mechanism. escholarship.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. libretexts.org

For the solvolysis of benzoyl chlorides, the mechanism can shift from associative (SN2-like) to dissociative (SN1-like) depending on the substituent and solvent. rsc.orgresearchgate.net In an SN1-type mechanism proceeding through an acylium ion, a large negative ρ value is expected when plotted against σ⁺, as electron-donating groups like methylamino strongly stabilize the positive charge on the carbonyl carbon. researchgate.net In contrast, for an associative mechanism where a nucleophile attacks the carbonyl carbon in the rate-determining step, the reaction center becomes more negatively charged. The ethanolysis of benzoyl chlorides, for example, has a ρ value of +1.529, consistent with an associative mechanism where negative charge develops in the transition state. escholarship.org However, studies on the hydrolysis of substituted benzoyl chlorides have also reported positive ρ values around +0.8, suggesting a mechanism where bond-making is important. viu.ca The strong electron-donating capacity of the 4-methylamino group would heavily favor a dissociative (SN1) pathway, especially in non-nucleophilic, ionizing solvents. researchgate.net

Table 2: Selected Hammett Substituent Constants

| Substituent | σp | σp⁺ | Electronic Effect |

|---|---|---|---|

| -N(CH₃)₂ | -0.83 | -1.70 | Very Strong Electron-Donating (Resonance) |

| -NH₂ | -0.66 | -1.30 | Strong Electron-Donating (Resonance) |

| -OCH₃ | -0.27 | -0.78 | Strong Electron-Donating (Resonance) |

| -CH₃ | -0.17 | -0.31 | Weak Electron-Donating (Inductive/Hyperconjugation) |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.23 | +0.11 | Weak Electron-Withdrawing (Inductive > Resonance) |

| -NO₂ | +0.78 | +0.79 | Strong Electron-Withdrawing (Inductive & Resonance) |

Data sourced from published literature. libretexts.org

Table 3: Example Hammett Reaction Constants (ρ) for Benzoyl Chloride Reactions

| Reaction | Solvent | ρ Value | Mechanistic Implication | Source |

|---|---|---|---|---|

| Ethanolysis | Ethanol | +1.529 | Buildup of negative charge in transition state (Associative) | escholarship.org |

| Hydrolysis | Not specified | +0.8 | Buildup of negative charge in transition state (Associative) | viu.ca |

| Solvolysis in 97% HFP | 97% HFP-Water | Negative | Buildup of positive charge in transition state (Dissociative) | researchgate.net |

Role of the Methylamino Group: Electronic and Steric Influences on Reactivity and Selectivity

The methylamino group at the para-position of the benzoyl chloride ring is the primary determinant of the molecule's unique reactivity. Its influence can be dissected into electronic and steric components, with the former being overwhelmingly dominant.

Electronic Influences: The methylamino group exerts a powerful electron-donating effect via resonance (+R effect), where the nitrogen's lone pair of electrons delocalizes into the benzene (B151609) ring. learncbse.in This effect significantly increases the electron density of the aromatic system and is transmitted to the carbonyl group. This has two major, competing consequences for reactivity:

Deactivation towards Nucleophilic Attack: The increased electron density on the carbonyl carbon makes it a less potent electrophile, which should, in principle, slow down the initial attack by a nucleophile in an associative (addition-elimination) mechanism. pearson.com

Stabilization of Cationic Intermediates: In a dissociative (SN1) mechanism, the rate-determining step is the cleavage of the C-Cl bond to form an acylium ion. The para-methylamino group provides exceptional resonance stabilization to this positively charged intermediate. researchgate.net This stabilization drastically lowers the activation energy for the SN1 pathway.

The net outcome is that the SN1 pathway is highly favored for 4-(methylamino)benzoyl chloride, particularly in polar, non-nucleophilic solvents that can support ion formation. rsc.orgresearchgate.net This is analogous to the behavior of other benzoyl donors with strong electron-donating groups, where increasing the electron-donating ability of the substituent enhances the stability of cationic intermediates and promotes SN1-type reactions. mdpi.com

Steric Influences: The steric hindrance of the methylamino group is minimal. It is not large enough to significantly impede the approach of nucleophiles to the carbonyl carbon. Therefore, its steric effect on reactivity is considered negligible compared to its profound electronic influence. nih.govubaya.ac.id

The dominance of the electronic effect dictates the selectivity of the reactions. For example, in competitive reactions with a mixture of nucleophiles, the highly reactive acylium ion intermediate, once formed, will react rapidly and often non-selectively with the nucleophiles present. In reactions like Friedel-Crafts acylation, the powerful activating nature of the methylamino group would direct electrophilic attack on other aromatic substrates, but the primary reactivity of the acyl chloride function itself is governed by its propensity to form the acylium ion.

Exploration of Rearrangement Reactions and Side-Product Formation

The synthesis and reactions of 4-(methylamino)benzoyl chloride can be accompanied by the formation of various side-products, arising from the high reactivity of the functional groups involved.

Side-Products in Synthesis: The preparation of benzoyl chlorides typically involves reacting the corresponding benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. During the synthesis of 4-(methylamino)benzoyl chloride from its corresponding acid, the nucleophilic nature of the methylamino group could potentially react with the chlorinating agent or another molecule of the newly formed acyl chloride, although this is generally minimized under controlled acidic conditions. A more pertinent issue, observed in the synthesis of structurally similar compounds, is the potential for dimerization or polymerization, especially if the reaction is not driven to completion or if reaction conditions are not optimal. google.com

Side-Products in Subsequent Reactions:

Self-Condensation/Polymerization: The most significant side reaction is intermolecular reaction. A molecule of 4-(methylamino)benzoyl chloride can be attacked by the nucleophilic nitrogen atom of another molecule. This can lead to the formation of a dimer, and subsequently, oligomers or polymers, especially in the presence of a base or upon heating. The product would be a polyamide-type structure.

Rearrangement Reactions: While less common for simple benzoyl chlorides, amine-induced rearrangement reactions have been observed in related systems. For instance, certain cyclohexadienone substrates have been shown to undergo amine-induced rearrangement to form phenyl benzoate (B1203000) esters. rsc.org Although a direct analogy is speculative, it highlights the potential for complex pathways mediated by amine functionality.

Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis. Any trace of water in solvents or reagents will lead to the formation of the parent 4-(methylamino)benzoic acid, reducing the yield of the desired reaction product.

Reactions with Solvents: In certain cases, the solvent itself can participate in side reactions. For example, refluxing benzoyl chloride has been reported to potentially lead to polymerization. sciencemadness.org While specific data for the methylamino derivative is scarce, its high reactivity suggests similar or greater susceptibility to such side reactions.

Careful control of reaction conditions, such as temperature, exclusion of moisture, and choice of solvent, is therefore critical to minimize these side-product formations and achieve the desired chemical transformation. google.com

Applications in Advanced Organic Synthesis

Development of Complex Organic Molecules as Precursors

This compound is instrumental in the synthesis of elaborate organic molecules that serve as precursors for a wide range of functional materials and bioactive compounds.

The primary application of 4-(Methylamino)benzoyl chloride lies in its ability to readily react with amines and alcohols to form amide and ester linkages, respectively. These linkages are fundamental to the architecture of countless organic molecules.

The synthesis of amides from acyl chlorides is a well-established and efficient method. hud.ac.uk The reaction of 4-(Methylamino)benzoyl chloride with primary or secondary amines proceeds readily to yield the corresponding N-substituted benzamides. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. hud.ac.uk The resulting amide scaffolds are prevalent in pharmaceuticals, polymers, and other functional materials. Research has shown that the nature of the bond, such as a reverse amide bond, can influence interactions with biological targets. researchgate.net

Similarly, the reaction with alcohols or phenols affords the corresponding esters. These ester-containing molecules can serve as prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active drug molecule. researchgate.net The strategic incorporation of ester and amide functionalities allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability.

A general one-pot synthesis of amides from carboxylic acids can be achieved using thionyl chloride for activation, a process that is also applicable to the synthesis of secondary and tertiary amides with high yields, even with sterically hindered amines. rsc.org

Table 1: Examples of Amide and Ester Synthesis using Acyl Chlorides

| Acyl Chloride | Reactant | Product Type | Significance |

| 4-(Trifluoromethyl)benzoyl chloride | Benzylamine | Amide | Demonstrates the synthesis of N-benzyl-4-(trifluoromethyl)benzamide. nih.gov |

| 4-Methoxy-benzoic acid (activated) | Benzylamine | Amide | Illustrates the preparation of N-benzyl-4-methoxybenzamide. nih.gov |

| 4-Fluorobenzoyl chloride | Pyrrolidine | Amide | Shows the formation of the corresponding amide in good yield. hud.ac.uk |

| 4-Fluorobenzoyl chloride | Aniline | Amide | An example of amide synthesis with an aromatic amine. hud.ac.uk |

| 4-Fluorobenzoyl chloride | Benzylamine | Amide | Another instance of successful amide formation. hud.ac.uk |

| General Acyl Chlorides | Alcohols/Phenols | Ester | Used in the creation of prodrugs for controlled drug release. researchgate.net |

Beyond simple amide and ester formation, 4-(Methylamino)benzoyl chloride is a valuable precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. These ring systems are ubiquitous in medicinal chemistry and materials science. For instance, the reaction of acyl chlorides with appropriate bifunctional nucleophiles can lead to the formation of various heterocyclic scaffolds. One example is the synthesis of 4H-3,1-benzoxazin-4-ones, which can be achieved through the reaction of 2-acylaminobenzoic acids with a dehydrating agent like silica-bound benzoyl chloride. nih.gov While not directly using 4-(methylamino)benzoyl chloride, this illustrates a general strategy where it could be employed.

Utilization in Medicinal Chemistry (Focusing on Chemical Synthesis of Intermediates)

In the realm of medicinal chemistry, 4-(Methylamino)benzoyl chloride serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

The generation of chemical libraries containing a diverse range of compounds is a cornerstone of modern drug discovery. The reactivity of 4-(Methylamino)benzoyl chloride allows for its use as a versatile building block in combinatorial chemistry and parallel synthesis. By reacting it with a variety of amines and alcohols, a large library of amides and esters can be rapidly generated. These libraries can then be screened for biological activity against various targets. The development of straightforward and efficient synthetic methodologies for creating amides and imides is crucial for expanding the structural diversity of compound libraries for drug discovery. nih.govresearchgate.net

The modification of existing bioactive molecules to improve their efficacy, selectivity, or pharmacokinetic properties is a common strategy in drug development. 4-(Methylamino)benzoyl chloride can be used to introduce the 4-(methylamino)benzoyl moiety into a parent molecule, leading to the creation of new analogs. This structural modification can significantly alter the biological activity of the compound. For example, the synthesis of analogs of known drugs often involves the acylation of a key intermediate with a suitable acyl chloride.

Application in Agrochemicals (Focusing on Chemical Synthesis)

The utility of 4-(Methylamino)benzoyl chloride extends to the field of agrochemicals, where it is an important intermediate in the synthesis of pesticides and herbicides. chemicalbook.com The structural motifs derived from this compound can be found in various agrochemical products. For instance, the synthesis of complex molecules like cyprosulfamide (B165978) involves the use of a benzoyl chloride precursor. google.com The development of efficient and scalable synthetic routes to these compounds is crucial for their commercial viability.

Role as a Key Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, which is particularly valuable in drug discovery and materials science. nih.govnih.gov 4-(Methylamino)benzoyl chloride, or more commonly its direct precursor 4-(methylamino)benzoic acid, is an ideal candidate for isocyanide-based MCRs such as the Passerini and Ugi reactions.

In these reactions, the carboxylic acid component plays a crucial role. wikipedia.orgwikipedia.org In the Passerini three-component reaction (P-3CR), a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-acyloxy amide. wikipedia.orgnih.gov The Ugi four-component reaction (U-4CR) is even more powerful, combining a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to yield an α-acylamino amide, a scaffold that mimics peptide structures. wikipedia.orgorganic-chemistry.orgtcichemicals.com

The general mechanisms for these reactions highlight the integral role of the carboxylic acid component.

Passerini Reaction Mechanism: The reaction is believed to proceed through the formation of an intermediate nitrilium ion, which is then trapped by the carboxylate. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product. wikipedia.orgnih.gov The reaction is typically performed in aprotic solvents. wikipedia.org

Ugi Reaction Mechanism: The Ugi reaction generally begins with the formation of an imine from the aldehyde/ketone and the amine. Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then intercepted by the carboxylate anion, followed by a Mumm rearrangement to furnish the stable bis-amide product. wikipedia.orgorganic-chemistry.org

The use of substituted benzoic acids, such as 4-(methylamino)benzoic acid, allows for the introduction of specific electronic and structural features into the final MCR product. The methylamino group, being an electron-donating group, can influence the reactivity of the carboxylic acid and the properties of the resulting complex molecule. This makes it a valuable building block for creating libraries of diverse compounds for screening purposes in pharmaceutical and materials research. organic-chemistry.org

Solid-Phase Synthesis Applications

Solid-phase synthesis is a cornerstone of modern chemical and pharmaceutical research, enabling the efficient, automated, and high-throughput preparation of peptides, oligonucleotides, and small molecule libraries. nih.gov In this technique, a starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by simple filtration and washing, dramatically simplifying the purification process. nih.govnih.gov 4-(Methylamino)benzoyl chloride serves as a key acylating agent in this context, primarily for capping and for introducing a specific molecular fragment at the end of a synthetic sequence.

Acylation and Capping in Peptide Synthesis: In solid-phase peptide synthesis (SPPS), it is crucial that each coupling step proceeds to completion. chimia.ch Any unreacted amino groups on the growing peptide chain attached to the resin can react in the subsequent coupling cycle, leading to the formation of deletion sequences (peptides missing one amino acid), which are often difficult to separate from the target peptide. chimia.ch To prevent this, a "capping" step is introduced after each coupling reaction to permanently block any unreacted N-terminal amines.

Benzoyl chloride is a standard reagent used for this purpose. chimia.ch It reacts with the free amine to form a stable amide bond, rendering the chain incapable of further elongation. The use of 4-(methylamino)benzoyl chloride in a capping step would not only terminate the chain but also introduce a 4-(methylamino)benzoyl group at the N-terminus of the failure sequence. This can be advantageous for analytical purposes, as the unique mass and properties of this cap can aid in the identification and purification of the desired full-length peptide.

Table 1: Role of Acylating Agents in Solid-Phase Peptide Synthesis

| Step | Reagent/Process | Purpose |

|---|---|---|

| Attachment | Fmoc-amino acid, Coupling agent | Covalently links the first amino acid to the solid support. |

| Deprotection | Piperidine in DMF | Removes the temporary Fmoc protecting group from the N-terminus. |

| Coupling | Fmoc-amino acid, Coupling agent | Forms the peptide bond with the next amino acid in the sequence. |

| Capping | Benzoyl chloride (or a derivative like 4-(Methylamino)benzoyl chloride ) and a base | Acylates any unreacted N-terminal amines to prevent the formation of deletion sequences. chimia.ch |

| Cleavage | Trifluoroacetic acid (TFA) cocktail | Releases the completed peptide from the solid support. |

Immobilized Reagents: Another application involves immobilizing the benzoyl chloride moiety itself onto a solid support. Reagents such as silica-bound benzoyl chloride have been developed and used as dehydrating agents in the synthesis of heterocyclic compounds like 4H-3,1-benzoxazin-4-ones. nih.gov In this approach, the substrate reacts with the solid-supported reagent, and the product is released into the solution, while the spent reagent remains bound to the solid phase. This strategy offers significant advantages, including the easy removal of the reagent by filtration and the potential for its regeneration and reuse, aligning with the principles of green chemistry. nih.gov A 4-(methylamino)benzoyl chloride unit could be similarly tethered to a solid support to create a recyclable acylating agent with specific electronic properties.

Spectroscopic and Advanced Analytical Characterization of 4 Methylamino Benzoyl Chloride and Its Reaction Products

Elucidation of Molecular Structure by Advanced Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and electronic properties of 4-(Methylamino)benzoyl chloride.

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-(Methylamino)benzoyl chloride and its derivatives, such as the amides formed upon reaction. While specific spectral data for 4-(Methylamino)benzoyl chloride is not widely published, its expected NMR characteristics can be accurately predicted based on analogous compounds like 4-(methylamino)benzoic acid and other substituted benzoyl chlorides. chemicalbook.comchemicalbook.comspectrabase.com

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methylamino group will be shifted upfield compared to those ortho to the electron-withdrawing acyl chloride group. The methyl protons would appear as a singlet, and the amine proton would likely be a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include the carbonyl carbon of the acyl chloride, which is typically found downfield, and the aromatic carbons, whose shifts are influenced by the attached functional groups. The methyl carbon would appear as a single upfield signal. chemicalbook.com

For reaction products, such as a benzamide (B126) formed from the reaction of 4-(methylamino)benzoyl chloride with an amine, NMR is used to confirm the formation of the new amide bond. For example, in the characterization of various N-substituted benzamides, ¹H and ¹³C NMR clearly identify the protons and carbons of both the benzoyl moiety and the amine substituent, confirming successful acylation. rsc.org

Predicted NMR Data for 4-(Methylamino)benzoyl Chloride

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic H (ortho to -COCl) | 7.8 - 8.0 (d) | C=O | 168 - 172 |

| Aromatic H (ortho to -NHCH₃) | 6.6 - 6.8 (d) | C-NHCH₃ | 152 - 155 |

| N-H | 4.5 - 5.5 (br s) | C-COCl | 120 - 123 |

| -CH₃ | 2.8 - 3.0 (s) | Aromatic CH (ortho to -COCl) | 131 - 133 |

| Aromatic CH (ortho to -NHCH₃) | 111 - 113 | ||

| -CH₃ | 29 - 31 |

Predicted shifts are based on data from analogous compounds. chemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com

The fragmentation pathways observed in mass spectrometry are critical for structural confirmation. For 4-(Methylamino)benzoyl chloride, electron ionization (EI) or electrospray ionization (ESI) would likely lead to the formation of a molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺. A key fragmentation step for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion.

Expected Fragmentation Pathway:

Formation of Acylium Ion: The primary fragmentation would be the loss of a chlorine radical (•Cl) from the molecular ion to form the 4-(methylamino)benzoyl acylium ion at m/z 134. This ion is stabilized by the electron-donating methylamino group.

Loss of Carbon Monoxide: The acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO) to yield a 4-(methylamino)phenyl cation at m/z 106.

This fragmentation pattern is a hallmark of benzoyl chloride derivatives. nist.gov When analyzing reaction products, such as amides or esters, HRMS confirms the addition of the new functional group, and the fragmentation pattern will show characteristic losses related to the derivatized molecule, often retaining the stable 4-(methylamino)benzoyl fragment. nih.govrsc.org

IR and Raman spectroscopy are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Methylamino)benzoyl chloride is dominated by several key absorptions. The most prominent band would be the C=O stretching vibration of the acyl chloride group, expected in the range of 1770-1800 cm⁻¹. This is at a higher frequency than the carbonyl stretch in amides or carboxylic acids due to the electron-withdrawing effect of the chlorine atom. nist.govchemicalbook.com Other important signals include the N-H stretch around 3300-3400 cm⁻¹, C-N stretching, and various aromatic C-H and C=C stretching and bending vibrations. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. For substituted benzoyl chlorides, characteristic bands for the C=O group and ring modes are readily identified. nih.govresearchgate.net

Characteristic Vibrational Frequencies for 4-(Methylamino)benzoyl Chloride

| Vibration | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3400 | IR |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | IR, Raman |

| Carbonyl C=O Stretch | Acyl Chloride | 1770 - 1800 | IR, Raman |

| Aromatic C=C Stretch | Benzene Ring | 1590 - 1610 | IR, Raman |

| C-N Stretch | Aryl Amine | 1250 - 1350 | IR |

| C-Cl Stretch | Acyl Chloride | 650 - 850 | IR |

Frequencies are based on data from analogous compounds. nist.govchemicalbook.comchemicalbook.com

UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly useful for quantitative analysis and reaction monitoring. The chromophore in 4-(Methylamino)benzoyl chloride consists of a benzene ring substituted with an electron-donating methylamino group and an electron-withdrawing benzoyl chloride group. This extended conjugation results in strong UV absorption.

Based on the spectrum of the closely related 4-(Dimethylamino)benzoyl chloride, the UV-Vis spectrum of 4-(Methylamino)benzoyl chloride in a non-polar solvent is expected to exhibit strong absorption maxima (λ_max) corresponding to π → π* transitions. nist.gov The NIST database for 4-(Dimethylamino)benzoyl chloride shows a prominent absorption peak around 358 nm. nist.gov The intensity of this absorption is directly proportional to the concentration of the compound, as described by the Beer-Lambert Law. This relationship allows for the precise determination of concentration in solutions.

Furthermore, UV-Vis spectroscopy is a powerful tool for monitoring reaction kinetics. As 4-(Methylamino)benzoyl chloride reacts, for instance with an alcohol or amine, the electronic structure of the chromophore changes. The resulting ester or amide will have a different λ_max and molar absorptivity. By monitoring the decrease in absorbance at the λ_max of the starting material or the increase at the λ_max of the product, the reaction progress can be tracked in real-time. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating 4-(Methylamino)benzoyl chloride from impurities and for tracking its conversion into products.

HPLC is the premier chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like 4-(Methylamino)benzoyl chloride and its derivatives.

Purity Assessment: To assess the purity of 4-(Methylamino)benzoyl chloride, a reversed-phase HPLC method is typically employed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water). The compound is separated from potential impurities, such as the starting material 4-(methylamino)benzoic acid or by-products from its synthesis. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. sigmaaldrich.comjocpr.comresearchgate.net

Reaction Monitoring: HPLC is highly effective for monitoring the progress of reactions involving 4-(Methylamino)benzoyl chloride. For example, in the synthesis of a 4-(methylamino)benzamide, small aliquots of the reaction mixture can be taken at different time points. The samples are then analyzed by HPLC. The chromatograms will show a decrease in the peak corresponding to 4-(Methylamino)benzoyl chloride and a concurrent increase in the peak corresponding to the amide product. This allows for the determination of reaction completion. nih.gov

When coupled with a mass spectrometer (LC-MS), HPLC provides not only separation and quantification but also mass information for each peak, enabling definitive identification of starting materials, intermediates, and final products in complex reaction mixtures. Benzoyl chloride derivatization is a well-established strategy in metabolomics and neurochemical analysis to improve the chromatographic retention and mass spectrometric detection of polar analytes like amino acids and neurotransmitters. nih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 4-(methylamino)benzoyl chloride, these methods are invaluable for monitoring reaction progress, identifying impurities, and characterizing the resulting products, often after derivatization to enhance volatility.

General Principles and Applications

GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic feature used for identification. When coupled with a mass spectrometer, GC-MS provides mass spectra of the eluted components, offering detailed structural information based on their fragmentation patterns.

While direct GC analysis of the highly reactive 4-(methylamino)benzoyl chloride is challenging due to its thermal lability and reactivity, GC-MS is instrumental in analyzing its more stable derivatives. For instance, reaction products resulting from the acylation of alcohols or amines with 4-(methylamino)benzoyl chloride can be readily analyzed.

Analysis of Reaction Products

The analysis of crude reaction mixtures from Friedel-Crafts acylation reactions involving benzoyl chloride derivatives has been effectively demonstrated using GC/MSⁿ. researchgate.net This technique allows for the unambiguous identification and differentiation of regioisomers, which often exhibit nearly identical mass spectra upon electron ionization. researchgate.net By employing collision-induced dissociation (CID), distinct fragmentation patterns can be observed that are characteristic of the substitution pattern on the aromatic ring. researchgate.net

For example, in the analysis of benzoylated compounds, a common fragment observed corresponds to the benzoyl cation (m/z 105). The presence and relative intensity of this and other fragment ions can help in elucidating the structure of the reaction products of 4-(methylamino)benzoyl chloride. A predicted GC-MS spectrum for the parent compound, benzoyl chloride, shows characteristic peaks that can serve as a reference point, although the methylamino group in the target compound will influence its fragmentation. hmdb.ca

Derivatization for GC Analysis

For less volatile reaction products, such as those containing free amino or carboxylic acid groups, derivatization is often necessary to increase their volatility for GC analysis. Common derivatization techniques include silylation, acylation, or esterification. These methods replace active hydrogen atoms with less polar groups, making the compounds more amenable to GC separation.

The following table outlines typical GC-MS parameters that could be adapted for the analysis of derivatives of 4-(methylamino)benzoyl chloride, based on methods used for similar compounds.

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250-290 °C |

| Oven Temperature Program | Initial temp. 50-100 °C, ramp at 10-20 °C/min to 280-300 °C |

| Carrier Gas | Helium, constant flow |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-550 amu |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. This method is crucial for confirming the empirical formula of newly synthesized derivatives of 4-(methylamino)benzoyl chloride and serves as a primary indicator of sample purity.

Principle and Importance

The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. From these quantities, the percentage of each element in the original sample is calculated.

For novel compounds, the experimentally determined elemental composition is compared with the theoretical percentages calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and stoichiometric purity.

Application to 4-(Methylamino)benzoyl Chloride Derivatives

In the synthesis of derivatives from 4-(methylamino)benzoyl chloride, such as amides or esters, elemental analysis is a critical step in their characterization. For example, in the synthesis and characterization of new N-benzhydrylpiperidin-4-amine derivatives, elemental analysis was used alongside spectral methods (IR, NMR, and Mass Spectrometry) to confirm the chemical structure of the synthesized compounds. researchgate.net

Illustrative Data Table

The following table presents a hypothetical comparison of theoretical and found elemental analysis data for a derivative, N-phenyl-4-(methylamino)benzamide, which could be synthesized from 4-(methylamino)benzoyl chloride and aniline.

| Element | Theoretical (%) | Found (%) | Difference (%) |

| Carbon (C) | 74.31 | 74.25 | -0.06 |

| Hydrogen (H) | 6.24 | 6.28 | +0.04 |

| Nitrogen (N) | 12.38 | 12.31 | -0.07 |

A difference of less than ±0.4% between the theoretical and found values is generally considered acceptable for confirming the structure of a pure compound.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For derivatives of 4-(methylamino)benzoyl chloride that can be obtained in a crystalline form, single-crystal X-ray diffraction offers unambiguous structural elucidation.

From Precursor to Derivative: Structural Insights

The crystal structure of the precursor, 4-(methylamino)benzoic acid, has been reported, providing a foundational understanding of the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov This information can be valuable for predicting the packing and hydrogen bonding patterns in its derivatives.

Furthermore, the crystal structure of derivatives of the related 4-aminobenzoic acid, such as 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, has been determined. iucr.org In this derivative, the molecule is non-planar, and the crystal structure is stabilized by a network of O-H···O hydrogen bonds. iucr.org Such studies provide a framework for understanding the supramolecular chemistry of these types of compounds.

Crystallographic Data of a Related Derivative

While a specific crystal structure for a direct reaction product of 4-(methylamino)benzoyl chloride is not detailed in the provided context, the data from related structures are highly informative. For instance, the crystallographic data for 4-Methyl-2-(2-methylanilino)benzoic acid, another benzoic acid derivative, reveals a twisted conformation with the molecule forming hydrogen-bonded dimers in the crystal lattice. iucr.org

The table below summarizes key crystallographic parameters for a representative benzoic acid derivative, illustrating the type of data obtained from an X-ray diffraction study.

| Parameter | 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate iucr.org |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.311 (3) |

| b (Å) | 5.1782 (5) |

| c (Å) | 21.603 (2) |

| β (°) ** | 111.458 (4) |

| Volume (ų) | 2738.7 (5) |

| Z | 8 |

| Calculated Density (g/cm³) ** | 1.396 |

| R-factor (%) | 4.7 |

This data provides a precise model of the molecule in the solid state, confirming its connectivity and conformation, which is the ultimate confirmation of its chemical structure.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a good balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. In 4-(Methylamino)benzoyl chloride, the MEP would likely show a region of negative potential (red color) around the carbonyl oxygen and the nitrogen atom of the methylamino group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue color) would be expected around the carbonyl carbon, highlighting it as the primary site for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzoyl Chlorides (Theoretical Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoyl chloride | -9.5 | -1.8 | 7.7 |

| 4-Nitrobenzoyl chloride | -10.2 | -2.5 | 7.7 |

| 4-Methoxybenzoyl chloride | -8.9 | -1.5 | 7.4 |

| 4-(Methylamino)benzoyl chloride (Estimated) | -8.5 | -1.6 | 6.9 |

Note: The values for 4-(Methylamino)benzoyl chloride are estimated based on the expected electronic effects of the methylamino group and are for illustrative purposes only. Actual DFT calculations would be required for accurate values.

Conceptual DFT provides a set of reactivity indices that quantify a molecule's response to chemical reactions. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These global reactivity descriptors can be calculated from the HOMO and LUMO energies.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For 4-(Methylamino)benzoyl chloride, the Fukui function analysis would be expected to confirm the carbonyl carbon as the most electrophilic site, susceptible to nucleophilic attack, which is characteristic of acyl chlorides. The nitrogen atom and specific positions on the aromatic ring would likely be identified as the most nucleophilic centers.

Molecular Dynamics Simulations to Understand Intermolecular Interactions in Solution and Solid Phases

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the interactions between molecules in the liquid and solid states.

For 4-(Methylamino)benzoyl chloride, MD simulations could be employed to understand its solvation in different solvents. This would involve analyzing the radial distribution functions between the solute and solvent molecules to identify the nature and strength of intermolecular interactions, such as hydrogen bonding between the methylamino group and protic solvents. In the solid phase, MD simulations could help in understanding the crystal packing forces and predicting polymorphism.

Reaction Pathway Analysis and Transition State Modeling to Elucidate Mechanisms

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its energy barrier. A lower energy barrier corresponds to a faster reaction rate.

The alcoholysis of substituted benzoyl chlorides has been studied, and it is generally accepted to proceed via a second-order mechanism. For 4-(Methylamino)benzoyl chloride, reaction pathway analysis could be used to investigate the mechanism of its reactions, such as its hydrolysis or its reaction with amines to form amides. By modeling the transition states for different possible pathways, the most favorable reaction mechanism can be determined. The electron-donating nature of the methylamino group would likely influence the stability of intermediates and the energy of transition states in these reactions.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Transformations and Derivatization Efficiency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are widely used in drug discovery and materials science for the prediction of properties of new compounds.

A QSAR study for a series of substituted benzoyl chlorides, including 4-(methylamino)benzoyl chloride, could be developed to predict their reactivity in a specific transformation, for example, their derivatization efficiency with a particular nucleophile. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods to build a correlation model with the experimentally determined reactivity. Such a model could then be used to predict the derivatization efficiency of other, yet unsynthesized, benzoyl chloride derivatives.

Conformational Analysis and Tautomerism Studies

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity and physical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For benzoyl chloride, the planar conformation is known to be preferred. The presence of the methylamino group in 4-(Methylamino)benzoyl chloride introduces additional rotational bonds (e.g., C-N bond), which could lead to multiple stable conformers. Computational methods can be used to explore the potential energy surface and identify the most stable conformations.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. While keto-enol tautomerism is common in 1,3-dicarbonyl compounds, other forms of tautomerism are also possible. For 4-(Methylamino)benzoyl chloride, one could theoretically consider the possibility of imine-enamine tautomerism involving the methylamino group and the aromatic ring, although this is generally less common for anilines. Computational studies could predict the relative energies of these potential tautomers and assess the likelihood of their existence.

Derivatization Strategies for Analytical and Research Purposes

Application of 4-(Methylamino)benzoyl Chloride in Chromatographic Derivatization (e.g., for LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique, but its effectiveness can be limited for small, polar molecules that exhibit poor retention on common chromatographic columns and/or inefficient ionization. Chemical derivatization with reagents like 4-(Methylamino)benzoyl chloride is a key strategy to overcome these challenges. nih.gov By reacting the analyte with the derivatizing agent, its chemical properties are altered to improve its chromatographic behavior and detection sensitivity by mass spectrometry. researchgate.net Benzoyl chloride and its analogs are frequently used for the targeted analysis of neurochemicals, amino acids, and other small molecules in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates. nih.gov

Enhancing Hydrophobicity and Retention in Reversed-Phase Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of separation in LC, utilizing a nonpolar stationary phase and a polar mobile phase. Highly polar analytes have little affinity for the stationary phase and therefore elute very early in the chromatographic run, often with the solvent front, leading to poor resolution and potential interference from other matrix components.

Derivatization with 4-(Methylamino)benzoyl chloride introduces a nonpolar benzoyl group into the analyte's structure. This addition significantly increases the hydrophobicity (non-polarity) of the resulting derivative. nih.govtcichemicals.com The increased hydrophobicity enhances the molecule's interaction with the nonpolar stationary phase (such as C18), leading to longer retention times and improved separation from other polar compounds. wikipedia.org This allows for the development of more effective gradient elution methods and results in better-resolved, more symmetrical peaks.

Improving Electrospray Ionization (ESI) Efficiency and Mass Spectrometric Detection

Electrospray ionization (ESI) is a soft ionization technique that generates ions from macromolecules or small molecules in solution, making them amenable to mass spectrometric analysis. The efficiency of ESI is highly dependent on the analyte's ability to acquire and maintain a charge. For compounds lacking easily ionizable functional groups, ESI sensitivity can be very low.

The 4-(Methylamino)benzoyl moiety contains a tertiary amine group, which is readily protonated under the acidic mobile phase conditions typically used in positive-ion ESI. By attaching this group to an analyte, a permanent positive charge can be introduced, or the proton affinity of the molecule can be significantly increased. This leads to more efficient ion generation in the ESI source, which in turn dramatically enhances the signal intensity and improves the limits of detection for the derivatized analyte. researchgate.net Studies have shown that derivatization can increase detection sensitivity by orders of magnitude. nih.gov

Characterization of Fragmentation Patterns for Derivatized Analytes in MS/MS

Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification by monitoring a specific fragmentation transition of a precursor ion to a product ion. The derivatization of an analyte with 4-(Methylamino)benzoyl chloride imparts a predictable fragmentation pattern upon collision-induced dissociation (CID).

For analytes derivatized with benzoyl chloride or its analogs, a common and often most abundant product ion observed is the benzoyl cation. While the specific mass will vary based on the substituents, this predictable fragmentation is a hallmark of the derivatization. For example, derivatives of the closely related 4-(dimethylamino)benzoyl chloride would produce a characteristic fragment ion corresponding to the 4-(dimethylamino)benzoyl cation. Although this common fragment ion confirms the presence of a derivatized compound, for quantitative assays, more unique product ions derived from the original analyte portion of the molecule are often selected to increase the selectivity and specificity of the analysis.

| Precursor Ion (Example) | Description | Characteristic Product Ion (m/z) | Description |

| [Analyte+MAB+H]⁺ | Protonated analyte derivatized with 4-(Methylamino)benzoyl chloride | 134.06 | 4-(Methylamino)benzoyl cation [C₈H₈NO]⁺ |

| [Analyte+MAB+H]⁺ | Protonated analyte derivatized with 4-(Methylamino)benzoyl chloride | Varies | Fragment specific to the original analyte structure |

| MAB = 4-(Methylamino)benzoyl group |

Development of Fluorescent or Chromogenic Derivatives for Enhanced Spectroscopic Detection

For analytical techniques that rely on spectroscopic detection, such as HPLC with UV-Visible or fluorescence detectors, derivatization can be used to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the analyte. sdiarticle4.com

The benzoyl group introduced by 4-(Methylamino)benzoyl chloride is a chromophore that enhances UV detection. sdiarticle4.comscienceopen.com However, the basic structure is not inherently fluorescent. For highly sensitive fluorescence detection, specific fluorogenic reagents are required. scioninstruments.com While 4-(Methylamino)benzoyl chloride itself is not a fluorescent labeling agent, its core structure could theoretically be modified to create a new class of derivatizing agents. For example, incorporating a more extensive conjugated π-system or a rigid, planar structure, such as a carbazole (B46965) moiety, could yield a fluorescent analog. oup.com Currently, established fluorescent derivatizing agents like Dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are more commonly used for this purpose. sdiarticle4.com

Synthesis and Application of Isotopically Labeled 4-(Methylamino)benzoyl Chloride as Internal Standards in Quantitative Analysis

Accurate and precise quantification in mass spectrometry, especially in complex biological matrices, requires correction for analyte loss during sample preparation and for variations in instrument response, such as matrix-induced ion suppression or enhancement. rsc.org The most effective way to achieve this is through the use of a stable isotope-labeled (SIL) internal standard. researchgate.netbiomol.com

A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H (D), ¹³C, or ¹⁵N). A SIL standard is chemically identical to the analyte and thus co-elutes chromatographically and experiences the same matrix effects. biomol.com However, it is distinguishable by its higher mass in the mass spectrometer.

By synthesizing an isotopically labeled version of 4-(Methylamino)benzoyl chloride (e.g., with ¹³C atoms in the benzoyl ring), a "universal" labeling reagent can be created. When a sample is derivatized with a mixture of the labeled ("heavy") and unlabeled ("light") reagent, a SIL version of every reactive analyte is generated in situ. This approach allows for highly accurate quantification across a wide range of compounds in a single experiment, as each analyte will have its own ideal internal standard. nih.gov

Derivatization for Stereochemical Analysis (e.g., Chiral Derivatizing Agents)

The separation of enantiomers (chiral molecules that are non-superimposable mirror images) is critical in many fields, particularly pharmaceuticals. An indirect method for chiral separation involves derivatizing the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.orgresearchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physicochemical properties and can be separated using standard, non-chiral chromatography. wikipedia.org

4-(Methylamino)benzoyl chloride is an achiral molecule; it does not have a stereocenter and does not exist as enantiomers. Therefore, it cannot be used as a chiral derivatizing agent. Reacting it with a pair of enantiomers will produce another pair of enantiomers, not diastereomers, which cannot be separated on an achiral column. For stereochemical analysis via this derivatization strategy, a reagent that is itself optically pure, such as Mosher's acid chloride or an amino acid-based reagent, is required. wikipedia.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.